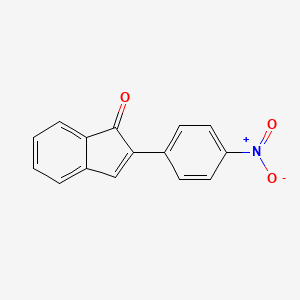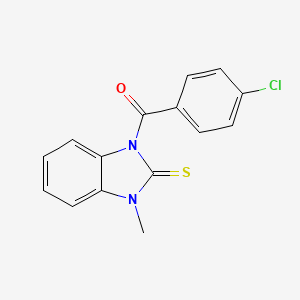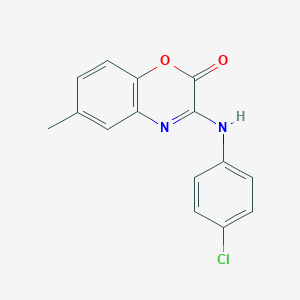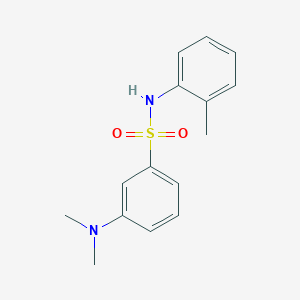![molecular formula C15H10N4O B8041519 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a phenyl ring substituted with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Substitution with Triazole: The phenyl ring is then functionalized with a triazole group
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the triazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or triazole moiety.
科学研究应用
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole exerts its effects involves interaction with various molecular targets and pathways:
Antimicrobial Activity: It may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins, such as caspases and Bcl-2 family proteins
相似化合物的比较
Similar Compounds
2-Phenylbenzoxazole: Lacks the triazole moiety, which may result in different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Contains a triazole group but differs in the core structure, leading to variations in its chemical and biological properties
Uniqueness
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is unique due to the combination of the benzoxazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
IUPAC Name |
2-[4-(triazol-1-yl)phenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c1-2-4-14-13(3-1)17-15(20-14)11-5-7-12(8-6-11)19-10-9-16-18-19/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMYTWXZDATQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)
![2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione](/img/structure/B8041471.png)
![12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)



![2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile](/img/structure/B8041512.png)




